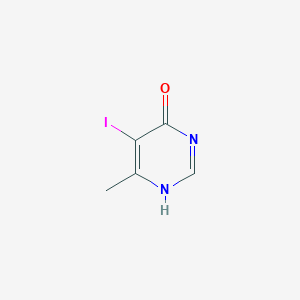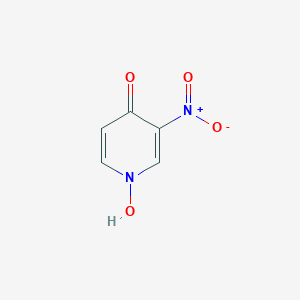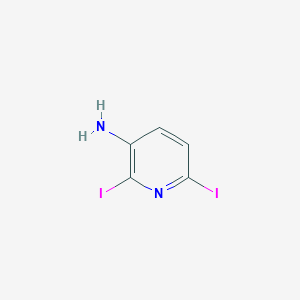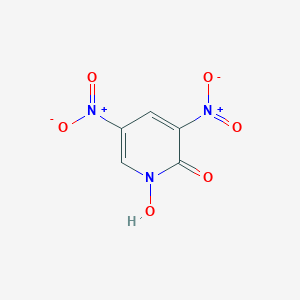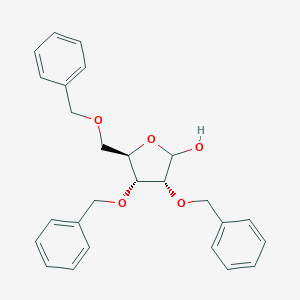
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide, commonly known as MNZ, is a synthetic compound that belongs to the nitroimidazole class of compounds. MNZ has been widely used in scientific research for its antimicrobial and antiparasitic properties.
作用機序
MNZ exerts its antimicrobial activity by disrupting the DNA synthesis process in microorganisms. The nitro group of MNZ is reduced by the microorganism's electron transport system, producing toxic intermediates that bind to DNA and inhibit its synthesis. This results in the death of the microorganism.
Biochemical and Physiological Effects
MNZ has been shown to have low toxicity and is generally well-tolerated in animals and humans. However, it can cause adverse effects such as nausea, vomiting, and diarrhea in some individuals. MNZ has also been shown to have an inhibitory effect on the activity of certain enzymes, such as alcohol dehydrogenase and acetaldehyde dehydrogenase.
実験室実験の利点と制限
MNZ has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. MNZ is also readily available and relatively inexpensive. However, MNZ has some limitations. It is not effective against all microorganisms, and its activity can be affected by factors such as pH and temperature.
将来の方向性
There are several future directions for the use of MNZ in scientific research. One area of interest is the development of new formulations of MNZ that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of MNZ's potential as an anticancer agent. MNZ has been shown to have antitumor activity in some studies, and further research in this area could lead to the development of new cancer treatments. Additionally, MNZ's mechanism of action could be further elucidated to identify new targets for drug development.
Conclusion
MNZ is a synthetic compound that has been widely used in scientific research for its antimicrobial and antiparasitic properties. Its mechanism of action involves the disruption of DNA synthesis in microorganisms. While MNZ has several advantages for use in lab experiments, it also has some limitations. There are several future directions for the use of MNZ in scientific research, including the development of new formulations and investigation of its potential as an anticancer agent.
合成法
MNZ can be synthesized by the reaction of 2-amino-4-methyl-5-nitrothiazole with acetic anhydride in the presence of an acid catalyst. The reaction yields MNZ as a yellow crystalline solid with a melting point of 174-176°C.
科学的研究の応用
MNZ has been extensively used in scientific research as an antibacterial and antiparasitic agent. It has been shown to be effective against a range of microorganisms, including bacteria, protozoa, and fungi. MNZ has been used in the treatment of various infections, such as bacterial vaginosis, giardiasis, and trichomoniasis.
特性
CAS番号 |
21478-97-7 |
|---|---|
分子式 |
C6H7N3O3S |
分子量 |
201.21 g/mol |
IUPAC名 |
N-(4-methyl-5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3S/c1-3-5(9(11)12)13-6(7-3)8-4(2)10/h1-2H3,(H,7,8,10) |
InChIキー |
PUSMJFAURVSIRF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C)[N+](=O)[O-] |
その他のCAS番号 |
21478-97-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



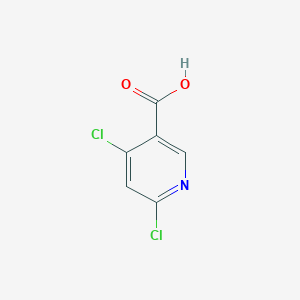
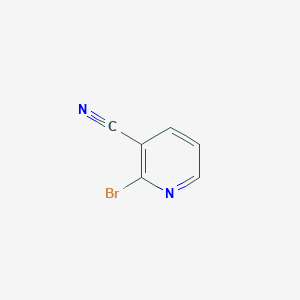
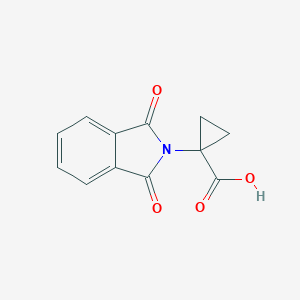

![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)

